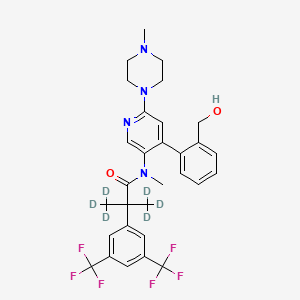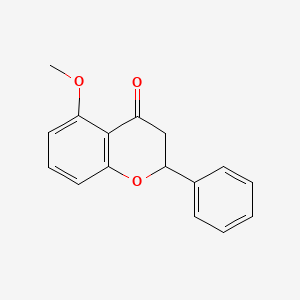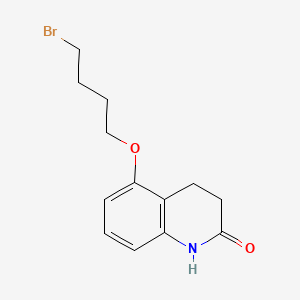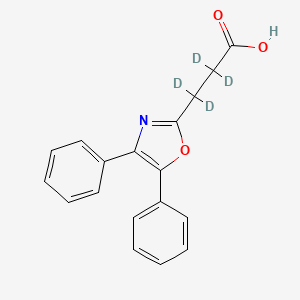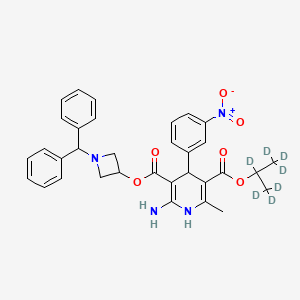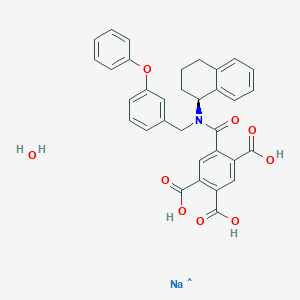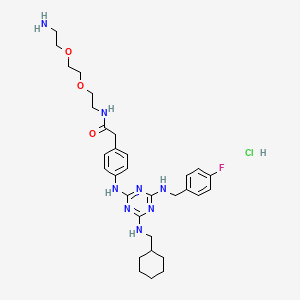
CLR457
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor this compound inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Aplicaciones Científicas De Investigación
Characterization and Anti-Tumor Activity
CLR457, identified as an orally bioavailable pan-class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor, has been extensively studied for its anti-tumor activity and pharmacokinetics. Research indicates that this compound effectively inhibits p110α, p110β, p110δ, and p110γ isoforms, showcasing its broad spectrum of action against various PI3K isoforms. This inhibitory activity of this compound translates into dose-dependent antitumor effects, particularly in PI3K-mutant tumor xenografts. The compound exhibits rapid absorption with limited accumulation, suggesting a favorable pharmacokinetic profile. However, despite achieving pharmacologically active concentrations, clinical development of this compound was halted due to challenges in achieving a wide therapeutic index and limited antitumor activity, highlighting the complexity of targeting all class I PI3K isoforms (Harding et al., 2018).
Role in Chemical-Looping Combustion (CLC) and Reforming Technologies
This compound has been referenced in the context of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies. CLC is recognized as a promising combustion technology for power plants and industrial applications with inherent CO2 capture capabilities. CLR, on the other hand, uses chemical looping cycles for hydrogen production, offering additional advantages if CO2 capture is considered. These technologies are based on the transfer of oxygen from air to the fuel by means of a solid oxygen-carrier, avoiding direct contact between fuel and air for different purposes. The review compiles major milestones in the development of these technologies, highlighting their potential within the framework of CO2 capture options (Adánez et al., 2012).
Implications in Marine Environmental Protection and Scientific Research
This compound is also mentioned in discussions about marine environmental protection and marine scientific research, particularly in the context of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The global community's ability to assess the environmental effects of marine scientific research as required by UNCLOS's marine environment provisions is limited, as evidenced by experimental activities that intentionally manipulate the marine environment. The growing use of the ocean as a laboratory has broad scientific, environmental, legal, and policy implications, underscoring the importance of international, science-driven guidelines (Verlaan, 2007).
Propiedades
Fórmula molecular |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Sinónimos |
CLR457; CLR-457; CLR 457.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



